molecular formula C22H20N2O3 B269596 N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide

N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide

Cat. No. B269596
M. Wt: 360.4 g/mol
InChI Key: CSZANSJMQPXPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)-3-methoxyphenyl]biphenyl-2-carboxamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a potent inhibitor of the endocannabinoid reuptake transporter and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. In

Mechanism of Action

AM404 works by inhibiting the reuptake of the endocannabinoid anandamide, which is involved in pain regulation and inflammation. By inhibiting the reuptake of anandamide, AM404 increases the levels of anandamide in the body, leading to analgesic and anti-inflammatory effects. Additionally, AM404 has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception.
Biochemical and Physiological Effects
AM404 has been shown to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, AM404 has been shown to reduce oxidative stress and inflammation in the brain, making it a potential treatment for neurodegenerative diseases. Additionally, AM404 has been shown to increase the expression of BDNF, a protein that is essential for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of AM404 is its potency and specificity as an inhibitor of the endocannabinoid reuptake transporter. This makes it a valuable tool for studying the role of the endocannabinoid system in pain regulation, inflammation, and neuroprotection. However, one limitation of AM404 is its relatively short half-life in the body, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on AM404. One area of interest is in the development of new pain medications that target the endocannabinoid system. Another area of research is in the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in exploring the potential of AM404 as a treatment for psychiatric disorders such as depression and anxiety. Overall, the potential therapeutic applications of AM404 make it a promising area of research for the future.

Synthesis Methods

AM404 can be synthesized through a multistep process that involves the reaction of 4-acetamido-3-methoxybenzyl chloride with biphenyl-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure AM404. This synthesis method has been optimized to produce high yields of AM404 with high purity.

Scientific Research Applications

AM404 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of chronic pain. AM404 has been shown to have analgesic properties by inhibiting the reuptake of the endocannabinoid anandamide, which is involved in pain regulation. Additionally, AM404 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory pain conditions such as arthritis.
Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. AM404 has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, AM404 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.

properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-acetamido-3-methoxyphenyl)-2-phenylbenzamide

InChI

InChI=1S/C22H20N2O3/c1-15(25)23-20-13-12-17(14-21(20)27-2)24-22(26)19-11-7-6-10-18(19)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

CSZANSJMQPXPSS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)OC

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)OC

Origin of Product

United States

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